4-モルホリノ-4-イルピペリジン-4-カルボン酸二塩酸塩

概要

説明

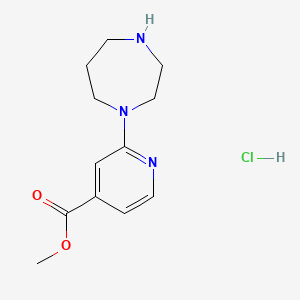

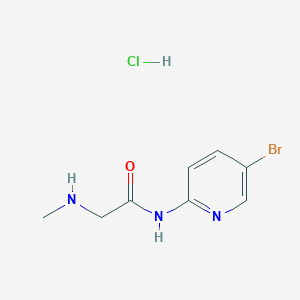

“4-Morpholin-4-yl-piperidine-4-carboxylic acid dihydrochloride” is a chemical compound with the molecular formula C10H18N2O3•2HCl . It has a molecular weight of 287.18 . The compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of “4-Morpholin-4-yl-piperidine-4-carboxylic acid dihydrochloride” consists of a morpholine ring and a piperidine ring, both of which are heterocyclic compounds containing nitrogen . The compound also contains two hydrochloride (HCl) groups .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Morpholin-4-yl-piperidine-4-carboxylic acid dihydrochloride” include a molecular weight of 287.18 and a molecular formula of C10H18N2O3•2HCl .科学的研究の応用

選択的アデノシンA2A受容体アンタゴニストの合成

この化合物は、選択的アデノシンA2A受容体アンタゴニストの合成における反応物として機能します 。これらのアンタゴニストは、パーキンソン病などの神経変性疾患の研究において不可欠であり、神経保護および抗炎症作用により、潜在的な治療薬となっています。

抗うつ剤の開発

研究者は、4-モルホリノ-4-イルピペリジン-4-カルボン酸二塩酸塩を使用して、新しい抗うつ剤を開発しています 。この化合物の構造的柔軟性により、血液脳関門を通過できる分子の開発が可能になり、うつ病のより効果的な治療につながる可能性があります。

がん研究:E-カドヘリン発現の回復

特に大腸がんにおけるがん研究では、この化合物は、E-カドヘリン発現を回復できる小分子を合成するために使用されます 。これは、E-カドヘリンが細胞接着において役割を果たし、その発現の低下ががん細胞の浸潤および転移の増加に関連しているため、重要です。

血小板凝集阻害

この化合物は、経口生物学的利用可能なP2Y12アンタゴニストの合成における前駆体です 。これらのアンタゴニストは、血栓症につながる可能性のある血小板凝集の阻害に重要であり、そのため、抗血栓薬の開発に不可欠です。

化学合成研究

4-モルホリノ-4-イルピペリジン-4-カルボン酸二塩酸塩は、その独特の構造により、さまざまな化学合成研究プロジェクトで使用されています。 その分子構造は、潜在的な薬理学的活性を持つ複雑な有機化合物を構築するのに役立ちます .

材料科学

材料科学では、この化合物の誘導体が、導電率や反応性などの特定の所望の特性を持つ新しい材料の開発における潜在的な用途について調査される可能性があります .

クロマトグラフィー

この化合物は、新しいクロマトグラフィー法の開発に使用でき、複雑な混合物の分離や分析目的のための特定の物質の精製を支援します .

分析化学

最後に、分析化学では、4-モルホリノ-4-イルピペリジン-4-カルボン酸二塩酸塩を、新しいアッセイや診断ツールの開発に使用でき、生物学的または化学物質の検出と定量の改善につながる可能性があります .

Safety and Hazards

作用機序

Target of Action

The primary target of 4-Morpholin-4-yl-piperidine-4-carboxylic acid dihydrochloride is Cathepsin F . Cathepsin F is a human protein that plays a crucial role in cellular protein degradation and turnover.

Mode of Action

It is known to interact with its target, cathepsin f . The interaction between the compound and its target may result in changes in the activity of Cathepsin F, potentially influencing the protein degradation process.

生化学分析

Biochemical Properties

4-Morpholin-4-yl-piperidine-4-carboxylic acid dihydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used as a reactant in the synthesis of selective adenosine A2A receptor antagonists, which are crucial in modulating neurotransmission . Additionally, it has been involved in the synthesis of small molecules that restore E-cadherin expression, thereby reducing invasion in colorectal carcinoma cells . These interactions highlight the compound’s potential in therapeutic applications.

Cellular Effects

The effects of 4-Morpholin-4-yl-piperidine-4-carboxylic acid dihydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to inhibit platelet aggregation by acting as a P2Y12 antagonist . This inhibition is crucial in preventing thrombotic events, making the compound valuable in cardiovascular research.

Molecular Mechanism

At the molecular level, 4-Morpholin-4-yl-piperidine-4-carboxylic acid dihydrochloride exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor in certain pathways, such as the inhibition of P2Y12 receptors, which prevents platelet aggregation . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Morpholin-4-yl-piperidine-4-carboxylic acid dihydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term in vitro and in vivo studies are essential to understand the compound’s sustained impact on cellular processes.

Dosage Effects in Animal Models

The effects of 4-Morpholin-4-yl-piperidine-4-carboxylic acid dihydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting platelet aggregation without significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function. Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing toxicity.

Metabolic Pathways

4-Morpholin-4-yl-piperidine-4-carboxylic acid dihydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism may affect metabolic flux and metabolite levels, influencing its overall efficacy and safety . Understanding these pathways is essential for optimizing the compound’s use in therapeutic applications.

Transport and Distribution

The transport and distribution of 4-Morpholin-4-yl-piperidine-4-carboxylic acid dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Effective transport and distribution are crucial for the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

4-Morpholin-4-yl-piperidine-4-carboxylic acid dihydrochloride exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and subsequent biochemical effects.

特性

IUPAC Name |

4-morpholin-4-ylpiperidine-4-carboxylic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3.2ClH/c13-9(14)10(1-3-11-4-2-10)12-5-7-15-8-6-12;;/h11H,1-8H2,(H,13,14);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINHRRUYVDZBEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C(=O)O)N2CCOCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 4-[(2-bromobenzyl)oxy]piperidine-1-carboxylate](/img/structure/B1420928.png)

![3-[(2-Ethoxyethyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B1420933.png)

![ethyl (3R)-3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate](/img/structure/B1420936.png)

![N-[2-(piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride](/img/structure/B1420941.png)

![N-[(2-{imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)methylidene]hydroxylamine](/img/structure/B1420942.png)